3-Hydroxytetrahydro-2h-pyran-2-one

Descripción general

Descripción

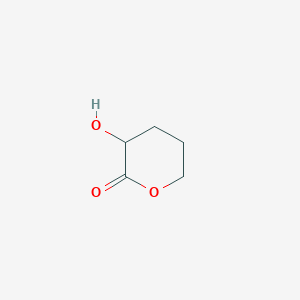

3-Hydroxytetrahydro-2H-pyran-2-one, also known as 3-hydroxy-2H-pyran-2-one, is a heterocyclic organic compound with the molecular formula C5H8O3. It is a derivative of tetrahydropyran and contains a hydroxyl group at the third position and a lactone ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxytetrahydro-2H-pyran-2-one can be achieved through several methods. . This method typically requires specific reaction conditions, including the presence of a suitable catalyst and controlled temperature.

Another synthetic route involves the cyclization of 2,5-dihydroxyvaleric acid δ-lactone under acidic conditions . This method is relatively straightforward and can be performed under mild reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and temperature control are critical factors in the industrial synthesis of this compound.

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxytetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxotetrahydro-2H-pyran-2-one.

Reduction: The lactone ring can be reduced to form the corresponding diol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: 3-Oxotetrahydro-2H-pyran-2-one.

Reduction: 3,4-Dihydroxytetrahydro-2H-pyran.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Applications in Pharmaceuticals

3-Hydroxytetrahydro-2H-pyran-2-one has shown promise in pharmaceutical applications, particularly as a precursor for bioactive compounds. Its derivatives have been studied for their potential therapeutic effects:

- Cholinergic Modulation : Research indicates that certain derivatives of this compound can act as positive allosteric modulators of the M1 muscarinic acetylcholine receptor, which is relevant for treating cognitive disorders .

- Antiproliferative Activity : In vitro studies have demonstrated that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in oncology .

Applications in Food Science

The flavoring properties of this compound make it valuable in the food industry:

- Flavor Enhancer : Its unique flavor profile reminiscent of strawberries and maple syrup allows its use as a natural flavoring agent in food products. It has been utilized to evoke jam-like sweetness in various formulations .

Applications in Seed Priming

Recent studies have highlighted the role of this compound as a seed priming agent:

- Germination Stimulant : Experiments indicate that seeds treated with this compound exhibit improved germination rates and faster radicle emergence compared to untreated seeds. This property can be harnessed to enhance crop yields and improve agricultural efficiency .

Environmental Impact

The environmental safety profile of this compound has been evaluated under various regulatory frameworks:

Mecanismo De Acción

The mechanism of action of 3-Hydroxytetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the lactone ring can undergo hydrolysis, releasing active intermediates that interact with cellular components.

Comparación Con Compuestos Similares

3-Hydroxytetrahydro-2H-pyran-2-one can be compared with other similar compounds, such as:

2H-Pyran-2-one: Lacks the hydroxyl group at the third position, making it less reactive in certain chemical reactions.

3-Hydroxy-2H-pyran-2-one: Similar structure but without the tetrahydro modification, resulting in different chemical properties.

2,5-Dihydroxyvaleric acid δ-lactone: Precursor in the synthesis of this compound, with different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which allows for a diverse range of chemical reactions and applications in various fields.

Actividad Biológica

3-Hydroxytetrahydro-2H-pyran-2-one, a heterocyclic organic compound with the molecular formula CHO, is gaining attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a hydroxyl group at the 3-position and a lactone ring, which contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

Antioxidant Properties

Research indicates that compounds within the 2H-pyran family exhibit significant antioxidant activities. For instance, studies have shown that derivatives of this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This antioxidant capability is crucial for preventing cellular damage associated with various diseases .

Anticancer Effects

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been observed to inhibit the proliferation of cancer cells through mechanisms involving apoptosis. Specifically, it interacts with key proteins such as DHFR (Dihydrofolate Reductase) and TNF-α (Tumor Necrosis Factor-alpha), which are critical in cancer cell survival and proliferation .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | A2780 | 1.37 ± 0.13 |

| Eurycomanone | HeLa | 4.58 ± 0.09 |

| Methotrexate | HT-29 | 0.059 ± 0.001 |

This table summarizes the IC values for various compounds tested against different cancer cell lines, indicating the potency of this compound compared to established chemotherapeutics .

In Vitro Studies

In vitro studies have demonstrated that treatment with this compound leads to significant reductions in cell viability in various cancer cell lines, including ovarian and cervical cancers. For example, a study involving HO-8910 cells showed that this compound reduced the expression of anti-apoptotic proteins (Bcl-2 and Bcl-xL) while increasing pro-apoptotic markers (p53 and caspase-9) .

Molecular Docking Studies

Molecular docking analyses have revealed that this compound binds effectively to target proteins involved in cancer progression, such as CXCR4 and HER2. These interactions suggest that the compound may disrupt signaling pathways critical for tumor growth and metastasis .

Propiedades

IUPAC Name |

3-hydroxyoxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-4-2-1-3-8-5(4)7/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSAZOGISLHXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)OC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5058-01-5 | |

| Record name | Valeric acid, 2,5-dihydroxy-, delta-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5058-01-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.